molecular formula C19H17FN2O3 B2882527 N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide CAS No. 847405-13-4

N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

Cat. No. B2882527
CAS RN: 847405-13-4
M. Wt: 340.354
InChI Key: WIQHAZSFDWVWLK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the benzofuran family. It was first synthesized in 2009 by Japanese researchers and has since gained popularity in the research community due to its potent cannabinoid activity. FUB-144 is a derivative of indole-3-carboxamide and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Scientific Research Applications

Kinase Inhibition and Antitumor Activity

N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide analogues have been identified as potent and selective kinase inhibitors. These compounds have demonstrated significant tumor stasis in animal models, making them promising candidates for cancer therapy. For example, a study by Schroeder et al. (2009) discovered a related compound with excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing it into phase I clinical trials (Schroeder et al., 2009).

Radiopharmaceutical Applications

Compounds structurally similar to N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide have been explored as radioligands. Lang et al. (1999) synthesized fluorinated derivatives for potential use in positron emission tomography (PET) imaging, which can be crucial in diagnosing and managing various diseases (Lang et al., 1999).

Antiallergic Properties

The antiallergic activity of related carboxamide derivatives has been investigated. Ford et al. (1986) described the synthesis and antiallergic activity of a series of compounds showing significant potential in this area (Ford et al., 1986).

Synthesis and Chemical Properties

Studies on the synthesis and properties of these compounds reveal important insights into their chemical behavior and potential applications. For instance, the work of Sanz et al. (2006) on functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives demonstrates innovative synthetic approaches (Sanz et al., 2006).

Environmental Applications

Research by Genthner et al. (1989) used fluorophenols as analogues to study the transformation of phenol to benzoate in environmental settings, providing insights into the biodegradation and environmental fate of these compounds (Genthner et al., 1989).

properties

IUPAC Name

N-(2-fluorophenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-11(2)18(23)22-16-12-7-3-6-10-15(12)25-17(16)19(24)21-14-9-5-4-8-13(14)20/h3-11H,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQHAZSFDWVWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-isobutyramidobenzofuran-2-carboxamide

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